4-[(Oxolan-2-yl)methoxy]quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(oxolan-2-ylmethoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-6-13-12(5-1)14(7-8-15-13)17-10-11-4-3-9-16-11/h1-2,5-8,11H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZCLCIMLNXVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies
Retrosynthetic Analysis of 4-[(Oxolan-2-yl)methoxy]quinoline
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. actascientific.com It involves dissecting a target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized starting materials. actascientific.comresearchgate.net
For this compound, a primary disconnection can be made at the ether linkage, separating the quinoline (B57606) core from the oxolane-containing side chain. This leads to two key synthons: a 4-hydroxyquinoline (B1666331) and a (2-halomethyl)oxolane or a related electrophilic species. Alternatively, the entire (oxolan-2-yl)methoxy group could be introduced via nucleophilic aromatic substitution on a 4-haloquinoline.
Another retrosynthetic approach involves building the quinoline ring with the side chain already attached to one of the precursors. For instance, an appropriately substituted aniline (B41778) derivative bearing the (oxolan-2-yl)methoxy group could undergo cyclization with a suitable three-carbon unit to form the quinoline ring.
Established Synthetic Routes to Quinoline Core Structures
The quinoline scaffold is a privileged structure in medicinal chemistry and can be synthesized through numerous well-established methods. mdpi.combenthamdirect.comresearchgate.net These methods often involve the condensation and cyclization of anilines with various carbonyl compounds or their derivatives.
Nucleophilic Substitution and Condensation Reactions
Nucleophilic substitution is a fundamental reaction in organic chemistry. quimicaorganica.org In the context of quinoline synthesis, this can involve the reaction of an aniline with a β-ketoester, as seen in the Conrad-Limpach synthesis, or with an α,β-unsaturated aldehyde or ketone in the Doebner-von Miller reaction. iipseries.orgresearchgate.net The Friedländer synthesis, another classic method, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.orgorganic-chemistry.org These reactions typically proceed through the formation of an enamine or imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring. iipseries.org
For the synthesis of this compound, one could envision a strategy where a 2-aminobenzaldehyde (B1207257) is reacted with a ketone bearing the (oxolan-2-yl)methoxy group. Alternatively, a 4-chloroquinoline, which is susceptible to nucleophilic substitution at the 2- and 4-positions, could be reacted with the sodium salt of (oxolan-2-yl)methanol. quimicaorganica.orgresearchgate.netoup.com
Table 1: Key Condensation Reactions for Quinoline Synthesis
| Reaction Name | Reactants | Key Features |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone | Acid-catalyzed, often uses a mixture of reagents. iipseries.orgresearchgate.net |
| Conrad-Limpach | Aniline, β-ketoester | Forms 4-hydroxyquinolines. nih.gov |
| Friedländer | 2-Aminoaryl aldehyde/ketone, compound with α-methylene group | Base or acid-catalyzed condensation. iipseries.orgorganic-chemistry.org |
| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent | A classic but often harsh method. iipseries.org |
Cyclocondensation and Annulation Approaches
Cyclocondensation and annulation reactions are powerful strategies for constructing ring systems. mdpi.comacs.org These methods often involve a cascade of reactions, leading to the formation of the quinoline core in a single pot. mdpi.com A transition-metal-free approach for synthesizing 3-substituted or 3,4-disubstituted quinolines involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. nih.govfrontiersin.orgfrontiersin.org This reaction proceeds through a transamination process, followed by oxidation and intramolecular cyclization. nih.govfrontiersin.org
Another modern approach is the [4+2] annulation of 2-azidobenzaldehydes with various partners, which can lead to a diverse range of quinoline derivatives. mdpi.com These reactions can be catalyzed by copper and proceed through a cascade of events including addition, cyclization, and nitrogen extrusion. mdpi.com
Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including quinolines. numberanalytics.comresearchgate.net The Suzuki coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a versatile tool for forming carbon-carbon bonds. researchgate.net While typically used for C-C bond formation, variations can be adapted for the synthesis of heterocyclic systems.
More directly relevant to quinoline synthesis are metal-catalyzed reactions that form the heterocyclic ring itself. For example, rhodium-catalyzed C-H activation and annulation of anilines with alkynes can provide a direct route to substituted quinolines. mdpi.com Similarly, ruthenium pincer complexes have been shown to be effective catalysts for the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols, yielding a variety of quinoline derivatives. rsc.org Gold-catalyzed methodologies have also emerged as a powerful tool for quinoline synthesis through various intermolecular annulation and intramolecular cyclization reactions. rsc.org
Table 2: Examples of Metal-Catalyzed Quinoline Syntheses
| Metal Catalyst | Reactants | Reaction Type |
| Rhodium | Aniline derivatives, alkynyl esters | C-H activation/heteroannulation mdpi.com |
| Ruthenium | 2-Aminobenzyl alcohols, secondary alcohols | Acceptorless dehydrogenative coupling rsc.org |
| Copper | 2-Aminoaryl alcohols, ketones or nitriles | Ligand-free cyclization mdpi.com |
| Palladium | o-Iodoanilines, propargyl alcohols | Annulation organic-chemistry.org |
| Gold | Aniline derivatives, alkynes/carbonyls | Intermolecular annulation rsc.org |
N-Heterocyclic Carbene-Catalyzed Methodologies
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. acs.orgresearchgate.net In the context of quinoline synthesis, NHCs can catalyze the umpolung (reversal of polarity) of aldehydes, enabling novel reaction pathways. For instance, NHC-catalyzed reactions of α-bromoenals with 2-aminobenzaldehydes can lead to the formation of dihydroquinolines. researchgate.net
An NHC-catalyzed approach to the indirect Friedländer quinoline synthesis has also been developed, starting from 2-aminobenzyl alcohol and ketones. rsc.org This method utilizes the NHC to facilitate the key bond-forming steps under relatively mild conditions. Furthermore, NHCs have been employed in the synthesis of 4-difluoromethylquinolines through the umpolung of imines. acs.org
Click Chemistry Applications in Quinoline Synthesis
Click chemistry refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. wikipedia.org The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a 1,2,3-triazole ring. beilstein-journals.orgresearchgate.netresearchgate.net While not directly forming the quinoline ring itself, click chemistry is a valuable tool for modifying quinoline scaffolds.
For the synthesis of this compound, a click chemistry approach could be envisioned where a quinoline precursor bearing an azide (B81097) or alkyne functionality is coupled with a corresponding oxolane-containing partner. For example, a 4-azidoquinoline (B3382245) could be reacted with a propargyl ether of (oxolan-2-yl)methanol in a CuAAC reaction to introduce the desired side chain via a triazole linker. While this would not yield the exact target compound, it illustrates how click chemistry can be used to synthesize quinoline derivatives with complex side chains. nih.govmdpi.com
Introduction of the Oxolan-2-ylmethoxy Side Chain
A pivotal part of the synthesis is the attachment of the oxolan-2-ylmethoxy side chain to the quinoline scaffold. This is typically achieved through the formation of a stable ether linkage at the C-4 position of the quinoline ring.
The formation of the ether bond at the C-4 position of the quinoline nucleus is most commonly accomplished via a Williamson ether synthesis . This method involves the reaction of a 4-haloquinoline, typically 4-chloroquinoline, with the alkoxide of (oxolan-2-yl)methanol. The alkoxide is generated in situ by treating (oxolan-2-yl)methanol with a strong base like sodium hydride in an aprotic polar solvent such as N,N-dimethylformamide (DMF). The resulting nucleophilic alkoxide then displaces the chloride at the C-4 position of the quinoline.
An alternative, though less frequently employed method, is the Mitsunobu reaction . This reaction allows for the direct coupling of 4-hydroxyquinoline with (oxolan-2-yl)methanol using a combination of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).
In some cases, palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of 4-alkoxyquinolines, although this is more common for aryl ether formation. scispace.com For instance, the dehalogenoalkoxylation of polyhalogenated quinolines can yield 4-alkoxyquinolines. scispace.com
Table 1: Comparison of Ether Linkage Formation Strategies
| Method | Reactants | Reagents/Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | 4-Chloroquinoline, (Oxolan-2-yl)methanol | NaH, DMF | High yield, readily available starting materials | Requires strong base, elevated temperatures |
| Mitsunobu Reaction | 4-Hydroxyquinoline, (Oxolan-2-yl)methanol | PPh₃, DEAD or DIAD | Milder conditions, good for secondary alcohols | Byproduct formation, purification challenges |
| Palladium-Catalyzed Coupling | Polyhalogenated quinoline, Alcohol | Pd catalyst, ligand, base | Good for complex substrates | Catalyst cost, optimization required |
The precursor, (oxolan-2-yl)methanol, also known as tetrahydrofurfuryl alcohol (THFA), is a key building block. wikipedia.org It is commonly synthesized via the hydrogenation of furfural. wikipedia.orgfrontierspecialtychemicals.com This process typically involves the reduction of the aldehyde group and subsequent saturation of the furan (B31954) ring. For laboratory-scale synthesis, the reduction of 2-furoic acid or its esters with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), followed by catalytic hydrogenation of the furan ring using a catalyst such as palladium on carbon (Pd/C), is a viable route.
For the preparation of enantiomerically pure (oxolan-2-yl)methanol, asymmetric synthesis methods can be employed. frontierspecialtychemicals.com One such method is the asymmetric reduction of a suitable furan-based ketone.
Derivatization and Analog Synthesis
To investigate the chemical space around this compound, various derivatization strategies can be employed. These modifications can be made to the quinoline core or the oxolan-2-ylmethoxy side chain.
The quinoline ring system is amenable to a variety of functional group interconversions. ub.edusolubilityofthings.com Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the quinoline core. The position of substitution is directed by the existing alkoxy group and the inherent reactivity of the quinoline ring. For example, nitration can be followed by reduction to an amino group, which can then be further transformed via diazotization and Sandmeyer-type reactions.
Halogenated quinolines serve as versatile handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents. nih.gov
Table 2: Examples of Functional Group Interconversions on the Quinoline Core
| Reaction | Reagents | Product Functional Group | Potential for Further Derivatization |
| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | Reduction to amino group |
| Reduction of Nitro | SnCl₂, HCl or H₂, Pd/C | Amino (-NH₂) | Diazotization, acylation, alkylation |
| Halogenation | NBS, Br₂ | Halogen (-Br, -Cl) | Cross-coupling reactions, nucleophilic substitution |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group | Further functionalization of the introduced aryl ring |
The oxolan-2-ylmethoxy side chain can also be modified to generate analogs. ontosight.ai This can involve altering the ring size of the cyclic ether, for instance, by using (oxetan-2-yl)methanol or (oxepan-2-yl)methanol (B2853207) to create analogs with four- or seven-membered rings, respectively. evitachem.com
Introducing substituents onto the oxolane ring is another strategy. This can be achieved by starting with a substituted furan precursor during the synthesis of the alcohol moiety. Additionally, the linker length can be extended by using, for example, (oxolan-2-yl)ethanol in the etherification step.
The ability to introduce substituents at specific positions of the quinoline ring is crucial for developing a clear understanding of structure-activity relationships. core.ac.ukacs.org The regioselective synthesis of substituted analogs often begins with a pre-functionalized quinoline starting material. rsc.org For instance, to synthesize a 6-substituted analog, one would start with a 6-substituted 4-chloroquinoline. These starting materials can often be prepared using classic quinoline syntheses like the Doebner-von Miller or Skraup reactions, followed by functionalization at the 4-position. nih.govresearchgate.net
Modern methods, including transition metal-catalyzed C-H activation and annulation reactions, offer new avenues for the regioselective construction of substituted quinoline systems. acs.orgacs.orgsnnu.edu.cn For example, palladium-catalyzed reactions have been developed for the regioselective synthesis of 3,4-disubstituted quinolines. rsc.org
Analytical Techniques for Structural Elucidation and Characterization
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are indispensable for determining the structure of organic compounds. Each method probes different aspects of the molecule's properties, and together they provide a comprehensive picture of its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, their proximity to other protons, and their integration, which corresponds to the number of protons of each type. For 4-[(Oxolan-2-yl)methoxy]quinoline, specific chemical shifts (δ) are expected for the protons on the quinoline (B57606) ring system and the oxolane (tetrahydrofuran) moiety. The aromatic protons of the quinoline ring would typically appear in the downfield region (around 7.0-9.0 ppm), with their splitting patterns revealing their substitution pattern. The protons of the oxolane ring and the methylene (B1212753) bridge would be found in the upfield region.
¹³C NMR Spectroscopy: This method provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would show characteristic signals for the carbon atoms of the quinoline core, with the carbon attached to the nitrogen and the carbon bearing the ether linkage having distinct chemical shifts. The carbons of the oxolane ring and the methoxy (B1213986) bridge would also have specific resonances.
Interactive Data Table: Predicted NMR Data
| Technique | Predicted Chemical Shifts (ppm) |
| ¹H NMR | Aromatic protons (quinoline): ~7.0-9.0; Methylene bridge (-O-CH₂-): ~4.0-4.5; Oxolane ring protons: ~1.8-4.0 |
| ¹³C NMR | Aromatic carbons (quinoline): ~110-160; Methylene bridge carbon (-O-CH₂-): ~70-80; Oxolane ring carbons: ~25-70 |
Note: The table presents predicted chemical shift ranges based on general knowledge of similar structures. Actual experimental values would be required for definitive assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key absorptions would include C-H stretching vibrations from the aromatic quinoline ring and the aliphatic oxolane ring, C=C and C=N stretching vibrations within the quinoline ring system, and a prominent C-O-C stretching band corresponding to the ether linkage.
Interactive Data Table: Expected IR Absorptions
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | ~3000-3100 |
| Aliphatic C-H Stretch | ~2850-3000 |
| C=C and C=N Stretch (Quinoline) | ~1500-1650 |
| C-O-C Ether Stretch | ~1050-1250 |
Note: This table indicates expected absorption regions. The precise wavenumbers are dependent on the molecular environment.
Mass Spectrometry (MS and HRMS)
Mass spectrometry provides information about the molecular weight and molecular formula of a compound.
Mass Spectrometry (MS): In a typical MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, giving the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight, which allows for the determination of the exact molecular formula. For this compound (C₁₄H₁₅NO₂), the calculated exact mass would be compared to the experimentally measured value to confirm the elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The quinoline ring system in this compound is a chromophore that absorbs UV light. The UV-Vis spectrum would show characteristic absorption maxima (λmax) corresponding to π-π* transitions within the aromatic system. The position and intensity of these absorptions can be influenced by the substitution on the quinoline ring.
X-ray Diffraction Analysis
X-ray diffraction techniques are employed to determine the precise three-dimensional arrangement of atoms in a crystalline solid.
Powder X-ray Diffraction (PXRD)
The PXRD pattern of a crystalline compound is unique, serving as a fingerprint for its specific crystal lattice. The analysis involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. cambridge.orgcambridge.org For novel quinoline derivatives, the resulting diffractogram provides essential information on the crystalline nature of the material. acs.org For instance, the analysis of various quinoline compounds has revealed polycrystalline systems with crystallite sizes often in the nanometer range. nih.gov While specific PXRD data for this compound is not publicly available, the typical parameters measured are illustrated in the table below, based on analyses of closely related quinoline structures. cambridge.orgcambridge.org
| Parameter | Typical Value/Description | Significance |
|---|---|---|
| Crystallinity | Polycrystalline | Indicates a solid composed of many small crystals. nih.gov |
| Crystal System | e.g., Orthorhombic, Monoclinic | Describes the symmetry of the crystal lattice. cambridge.orgcambridge.org |
| Space Group | e.g., P21/n, Fdd2 | Defines the specific symmetry elements of the unit cell. cambridge.orgcambridge.org |
| Unit Cell Parameters (a, b, c, β) | Lattice dimensions in Å and angles in ° | Defines the size and shape of the repeating unit in the crystal. cambridge.org |
| Diffraction Peaks (2θ) | List of characteristic peak positions | Used for phase identification and purity assessment. google.com |
Chromatographic and Other Separation Techniques
Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of this compound from reaction mixtures or for purity assessment.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile compounds like many quinoline derivatives. tandfonline.comnih.gov The method's effectiveness hinges on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. For quinoline-based compounds, reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase. butlerov.comresearchgate.net
The choice of stationary phase is crucial; while standard octadecyl (C18) columns are widely used, specialized columns, such as those with naphthylpropyl stationary phases, have demonstrated superior selectivity for separating mixtures of quinoline alkaloids. tandfonline.com The mobile phase typically consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and water, often with additives to control pH. tandfonline.comsielc.com
| Parameter | Typical Condition for Quinoline Derivatives | Purpose |
|---|---|---|
| Stationary Phase | Reversed-phase C18 or Naphthylpropyl | Provides a non-polar surface for interaction. tandfonline.comresearchgate.net |
| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient | Elutes compounds based on their polarity. tandfonline.com |
| Detection | UV/Vis at a specific wavelength (e.g., 254 nm) | Quantifies the analyte as it elutes from the column. tandfonline.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Retention Time (t_R) | Compound-specific | Identifies the compound based on its interaction with the column. researchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. nih.gov For quinoline and its derivatives, GC-MS allows for both separation and structural identification. diva-portal.orgresearchgate.net The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase.
The selection of the GC column and temperature program is critical for achieving good separation. A typical method for quinoline analysis might involve a capillary column and a temperature gradient to elute compounds based on their boiling points and polarities. madison-proceedings.com Toluene is often used as a solvent for sample preparation. researchgate.net
| Parameter | Typical Condition for Quinoline Derivatives | Purpose |
|---|---|---|
| Column | Capillary column (e.g., DB-5MS) | Provides a surface for separation based on volatility and polarity. |
| Carrier Gas | Helium or Nitrogen | Transports the vaporized sample through the column. |
| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample. |
| Temperature Program | Initial temp, ramp rate, final temp (e.g., 60°C to 260°C) | Optimizes the separation of compounds with different boiling points. madison-proceedings.com |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for identification. nih.gov |
Flash Column Chromatography
Flash column chromatography is a widely used and efficient method for the preparative purification of organic compounds, including quinoline derivatives. rochester.edufujifilm.com It is a form of column chromatography that uses moderate pressure to accelerate the flow of the mobile phase through the stationary phase, typically silica (B1680970) gel. mit.edu This technique is essential for isolating this compound from crude reaction mixtures. nih.govbohrium.com
The process involves selecting an appropriate solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate, based on preliminary analysis by thin-layer chromatography (TLC). rochester.edursc.org The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3. rochester.edu The crude mixture is loaded onto the column and the eluent is passed through, separating the components based on their affinity for the silica gel. orgsyn.orgorientjchem.org
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | Silica gel (e.g., 230-400 mesh) | Adsorbs the compounds to be separated. nih.gov |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures | Carries compounds down the column at different rates. google.comgoogle.com |
| Loading Method | Dry or wet loading | Applies the crude sample to the top of the column. orgsyn.org |
| Elution | Isocratic or gradient | Maintains a constant or varied solvent composition to elute fractions. orgsyn.org |
| Monitoring | Thin-Layer Chromatography (TLC) | Identifies which collected fractions contain the pure compound. mit.edu |
Molecular Networking for Mixture Analysis
Molecular networking (MN) is an innovative computational strategy for organizing and visualizing tandem mass spectrometry (MS/MS) data. nih.gov When applied to complex mixtures, it groups molecules with similar fragmentation patterns into clusters, which often correspond to structurally related analogues. nih.gov This technique is particularly powerful for dereplication—the rapid identification of known compounds—and for highlighting novel compounds within a complex matrix. nih.gov
The workflow involves acquiring MS/MS data, typically using UPLC-QTOF-MS, and processing it through a platform like the Global Natural Product Social Molecular Networking (GNPS) platform. nih.govnih.gov While specific applications of molecular networking to this compound are not documented, this approach would be invaluable for analyzing reaction byproducts or metabolites. It could place the target compound within a network of related structures, aiding in their identification and characterization. orientjchem.orgrsc.orgnih.govresearchgate.net
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
No specific Density Functional Theory (DFT) studies for 4-[(Oxolan-2-yl)methoxy]quinoline were identified in the available literature. Such studies would typically provide insights into the molecule's optimized geometry, vibrational frequencies, and other electronic properties.
Information regarding the predicted electronic and optical properties, including the HOMO-LUMO energy gap for this compound, is not available in published research. These calculations are crucial for understanding the molecule's reactivity, kinetic stability, and potential applications in optoelectronics.
Molecular Docking and Protein-Ligand Interaction Studies
There are no publicly accessible molecular docking studies that predict the binding affinity of this compound to any specific protein targets.
Without molecular docking studies, the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between this compound and potential protein binding sites have not been elucidated.
The conformational analysis of this compound in a bound state with a protein receptor has not been reported, as no relevant protein-ligand complex studies were found.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not publicly available, extensive research on analogous quinoline (B57606) derivatives demonstrates the power of this approach.
QSAR studies on quinoline derivatives have successfully correlated various molecular descriptors with activities such as antimalarial, anticancer, and diuretic effects. nih.govarabjchem.orguran.ua These models are built by calculating a wide range of descriptors, including physicochemical, topological, and electronic properties, and then using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Principal Component Regression (PCR) to build a predictive model. arabjchem.orgsphinxsai.com
For instance, a 3D-QSAR study on 2,4-disubstituted quinoline derivatives as antimalarial agents resulted in statistically significant models (CoMFA and CoMSIA) with high correlation coefficients. nih.gov The robustness of a QSAR model is assessed using several statistical metrics. The squared correlation coefficient (r²) measures the goodness of fit, while the cross-validated squared correlation coefficient (q²) and predictive r² (pred_r²) assess the model's predictive ability on external datasets. nih.govsphinxsai.com A q² value greater than 0.5 is generally considered indicative of a predictive model. arabjchem.org
Research on pyrrolo- and pyridoquinolinecarboxamides revealed that diuretic activity is influenced by descriptors such as logP, molecular volume, and the energy of the highest occupied molecular orbital (HOMO). uran.ua Similarly, a study on 8-methoxy quinoline derivatives as inhibitors of H37RV (MTB) highlighted the importance of structural, thermodynamic, and electrotopological parameters in determining their inhibitory activity. sphinxsai.com These examples underscore how QSAR could be applied to a series of analogs of this compound to predict their activities and guide the synthesis of more potent compounds.
Table 1: Examples of Statistical Validation in QSAR Models for Quinoline Derivatives
| QSAR Model Type | Target Activity | r² | q² | pred_r² | Reference |
| CoMFA | Antimalarial | 0.969 | 0.677 | - | nih.gov |
| CoMSIA | Antimalarial | 0.962 | 0.741 | - | nih.gov |
| MLR | Anticancer (Lung) | 0.865 | - | >0.5 | arabjchem.org |
| MLR | Antitubercular | 0.768 | 0.626 | 0.598 | sphinxsai.com |
| 2D-QSAR | Antimalarial | - | - | 0.845 | mdpi.com |
| 3D-QSAR | Tpl2 Kinase Inhibition | 0.96 | 0.79 | - | tandfonline.com |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is another cornerstone of computational drug design, focusing on the essential 3D arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. For quinoline-based compounds, this technique has been instrumental in identifying key features for various activities, including antioxidant and enzyme inhibition. nih.govnih.gov
A typical pharmacophore model for a quinoline derivative might include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (RA), and hydrophobic (H) groups. nih.gov For example, a pharmacophore model developed for antioxidant quinoline-3-carbohydrazide (B3054276) derivatives identified one aromatic ring and three hydrogen bond acceptors as crucial features. nih.gov This model was subsequently used as a 3D query to screen compound databases like Maybridge and NCI, leading to the identification of novel antioxidant compounds. nih.govresearchgate.net
The development process often involves aligning a set of active molecules and extracting the common chemical features using algorithms like HipHop. nih.gov The resulting hypothesis is then validated for its ability to distinguish active from inactive compounds. A recent study on quinoline-based Schiff bases as α-glucosidase inhibitors developed a pharmacophore model that was then used to screen a rationally designed library, leading to the synthesis of potent inhibitors. nih.gov Another study on quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors generated a five-point pharmacophore model (ADRRR: one acceptor, one donor, three aromatic rings) which provided significant insights for designing new inhibitors. tandfonline.com
These applications demonstrate that a pharmacophore model could be developed for this compound and its analogs, providing a powerful tool for virtual screening campaigns to discover new compounds with desired biological activities.
Table 2: Pharmacophore Features Identified in Quinoline-Based Compounds
| Compound Class | Target Activity | Key Pharmacophoric Features | Modeling Software | Reference |
| Quinoline-3-carbohydrazides | Antioxidant | 1 Aromatic Ring, 3 Hydrogen Bond Acceptors | Catalyst/HipHop | nih.gov |
| Quinoline-3-carbonitriles | Tpl2 Kinase Inhibition | 1 Acceptor, 1 Donor, 3 Aromatic Rings (ADRRR) | PHASE 3.0 (Schrödinger) | tandfonline.com |
| Quinoline-based Schiff bases | α-Glucosidase Inhibition | Mapped features with high survival and vector scores | - | nih.gov |
Molecular Dynamics Simulations for Conformational Stability
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations can provide critical information about its conformational stability and its interactions when bound to a biological target.
In the context of quinoline derivatives, MD simulations have been frequently used to assess the stability of protein-ligand complexes predicted by molecular docking. osti.govmdpi.comeurjchem.com These simulations, often run for nanoseconds, monitor parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand. A stable RMSD trajectory over the simulation time suggests that the ligand remains bound in a stable conformation within the protein's binding site. mdpi.com
For example, MD simulations were performed on quinoline-3-carboxamide (B1254982) derivatives bound to ATM kinase to establish the stability of the interactions. mdpi.com Similarly, the stability of fluorine-based quinolines docked with proteins involved in SARS-CoV-2 was tested using MD, revealing that the binding affinity is highly dependent on protein dynamics. osti.gov In another study, MD simulations of a potent quinoline analogue with the SARS-CoV-2 main protease indicated high stability of the complex. eurjchem.com
The general methodology involves placing the docked protein-ligand complex in a simulated environment (e.g., a water box with ions) and applying a force field (like AMBER or CHARMM) to calculate the forces between atoms and their subsequent movements. mdpi.comarabjchem.org These studies provide a dynamic picture of the binding event, complementing the static view offered by molecular docking and offering a more rigorous assessment of a compound's potential as an inhibitor.
Table 3: Application of Molecular Dynamics Simulations to Quinoline Derivatives
| System Studied | Simulation Time | Force Field | Key Findings | Reference |
| Quinoline-3-carboxamide with ATM Kinase | 100 ns | CHARMM36 | Confirmed stability of protein-ligand interactions. | mdpi.com |
| Fluorine-based quinolines with SARS-CoV-2 proteins | Not specified | Not specified | Binding affinity is affected by protein dynamics. | osti.gov |
| Quinoline analogue with SARS-CoV-2 Mpro | Not specified | Not specified | High stability of the ligand-protein complex. | eurjchem.com |
| Quinoline-based peptoids | 10-30 ns | AMBER14 | Analysis of conformational stability. | arabjchem.org |
Biological Activity Profiling and Mechanistic Studies in Vitro and Preclinical
Antimicrobial Activity Studies
While numerous quinoline (B57606) derivatives have been investigated for their effects against various pathogens, specific data on the antimicrobial efficacy of 4-[(Oxolan-2-yl)methoxy]quinoline is not available in the reviewed literature.
The antibacterial potential of the quinoline core is significant, with many derivatives showing activity against both Gram-positive and Gram-negative bacteria, including notorious pathogens like Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication. However, specific studies quantifying the minimum inhibitory concentration (MIC) or detailing the antibacterial spectrum for this compound are not publicly available.
Similarly, the antifungal properties of various quinoline derivatives have been reported, demonstrating activity against a range of fungal species. These compounds can interfere with fungal growth and proliferation. Despite the known antifungal potential within the quinoline class, dedicated studies on the antifungal efficacy of this compound have not been identified.
Anti-inflammatory Activity Assessments
The anti-inflammatory capacity of quinoline derivatives is an area of active research. These compounds can modulate various inflammatory pathways.
Several quinoline-based compounds have been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-6 (IL-6). These cytokines are central to the inflammatory response. For instance, some selective glucocorticoid receptor agonists (SEGRAs) incorporating an oxolane group have demonstrated potent reduction of TNF-alpha release. Also, certain isoquinoline (B145761) derivatives have shown dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-alpha. Nevertheless, specific data on how this compound affects TNF-alpha or IL-6 levels is not present in the available literature.
The anti-inflammatory effects of quinolines can be attributed to the inhibition of specific signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammation. Some quinoline derivatives may also exert their effects through pathways involving heme oxygenase-1 (HO-1). However, there is no specific information available regarding the pathway inhibition mechanisms of this compound.
Anticancer and Antiproliferative Investigations
The anticancer potential of quinoline derivatives is one of the most extensively studied areas, with several compounds approved for clinical use. These derivatives can exhibit antiproliferative effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. They can induce cell cycle arrest and apoptosis in cancer cells. While the general class of quinolines holds significant promise in oncology, specific investigations into the anticancer and antiproliferative activity of this compound against cancer cell lines have not been reported in the reviewed scientific literature.
Cell Cycle Regulation
The ability to modulate the cell cycle is a hallmark of many anticancer agents. Studies on compounds structurally related to this compound have demonstrated notable effects on cell cycle progression. For instance, an analog, 2-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline, has been shown to modulate cell cycle progression in cancer cell lines. acs.org Similarly, a hydroquinone (B1673460) analog, 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol, was found to induce cell cycle arrest at the G1 phase checkpoint in C26 murine colon carcinoma cells. researchgate.net Other research into neocryptolepine (B1663133) derivatives, which contain an indoquinoline core, has shown that they can block the cell cycle in the G2/M phase in colorectal cancer cells. nih.gov Furthermore, some DNA damaging drugs lead to cell cycle arrest in the G2 phase. nih.gov These findings highlight the potential of the quinoline scaffold, in combination with various ether-linked side chains, to interfere with the normal progression of the cell cycle, a key mechanism in inhibiting cancer cell proliferation.
Apoptosis Induction
Inducing apoptosis, or programmed cell death, is a primary strategy for cancer therapy. The quinoline scaffold has been central to the development of potent pro-apoptotic agents. In vitro studies have demonstrated that 2-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline can induce apoptosis in cancer cells through the activation of caspases. acs.org Another related compound, 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol, was shown to trigger apoptosis in colon cancer cells by increasing the expression of the pro-apoptotic protein Bax, downregulating the anti-apoptotic protein Bcl-2, and activating caspase-9 and caspase-3. researchgate.net
Furthermore, novel 2-(quinoline-4-carbonyl)hydrazide derivatives have been found to provoke apoptosis by upregulating p53 and the initiator caspase 9. acs.org The compound (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) induces apoptosis in HeLa cervical cancer cells primarily through the extrinsic pathway, significantly increasing the expression of death receptors DR5 and FAS. nih.gov These studies collectively underscore the capacity of quinoline derivatives to activate intrinsic and extrinsic apoptotic pathways in cancer cells.
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Targeting this process is a key therapeutic strategy. Quinoline derivatives have emerged as effective angiogenesis inhibitors. Clioquinol (B1669181), a quinoline-based compound, has been shown to inhibit the angiogenic activity of endothelial cells and suppress blood vessel formation. nih.gov Mechanistic studies revealed that clioquinol promotes the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. nih.gov Patents also describe various quinazoline (B50416) derivatives as angiogenesis inhibitors, further highlighting the potential of this chemical family in anti-angiogenic therapy. researchgate.netmdpi.com
Enzyme Inhibition (e.g., EGFR, Kinases, Carbonic Anhydrase, PI3K, CDK)
The quinoline scaffold serves as a core structure for numerous enzyme inhibitors, targeting key proteins involved in cell signaling and proliferation.
Epidermal Growth Factor Receptor (EGFR) and other Kinases: Quinazoline and quinoline derivatives are well-established as kinase inhibitors. tandfonline.comtandfonline.com Several compounds act as potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in tumors. acs.orgmdpi.com For example, certain 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have shown significant EGFR tyrosine kinase inhibition with IC50 values as low as 0.14 µM. mdpi.com Third-generation EGFR inhibitors like osimertinib, which features a substituted pyrimidine (B1678525) core, have been developed to overcome resistance mutations. acs.org
Beyond EGFR, the 3H-pyrazolo[4,3-f]quinoline core has been identified in potent inhibitors of the FLT3 kinase, with IC50 values in the nanomolar range against AML cell lines. researchgate.net Other research has produced dual inhibitors of CLK and ROCK kinases from boronic acid-containing pyrazolo[4,3-f]quinoline compounds. nih.gov
Carbonic Anhydrase (CA): Quinoline-based sulfonamides have been investigated as potent inhibitors of various human carbonic anhydrase (hCA) isoforms. bohrium.commdpi.com A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides inhibited hCA I, II, and IV in the nanomolar range. bohrium.com Similarly, quinoline–uracil hybrids have been designed as non-sulfonamide CA inhibitors, with some candidates showing potent, low nanomolar inhibition of the cancer-related hCA IX and XII isoforms. researchgate.net Quinazoline-based Schiff's bases have also demonstrated compelling inhibitory activity against hCA IX and XII. jst.go.jp
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is crucial for cell survival and is frequently deregulated in cancer. GDC-0941, a thieno[3,2-d]pyrimidine (B1254671) derivative, is a potent and selective inhibitor of class I PI3K. nih.gov Additionally, studies on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), a neocryptolepine derivative, have shown that it exerts its cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. nih.gov
Cyclin-Dependent Kinases (CDK): CDKs are key regulators of the cell cycle, and their inhibition is a valid anticancer strategy. Research has led to the design and synthesis of quinolin-2(1H)-one derivatives as potent inhibitors of CDK5, a kinase implicated in neurodegenerative diseases. cureffi.org While many CDK inhibitors are based on purine (B94841) or pyrimidine scaffolds, the exploration of the quinoline core highlights its versatility in targeting these crucial cell cycle enzymes. researchgate.netresearchgate.net
| Compound Class | Target Enzyme | Inhibition Data (IC₅₀ / Kᵢ) | Reference |
| Quinoline-oxadiazole derivative | EGFR | IC₅₀ = 0.14 µM | mdpi.com |
| 2-(Quinoline-4-carbonyl)hydrazide derivative | EGFR | IC₅₀ = 0.22 µM | acs.org |
| 3H-pyrazolo[4,3-f]quinoline derivative | FLT3 Kinase | Nanomolar IC₅₀ values | researchgate.net |
| Quinoline-linked sulfonamide | hCA I | Kᵢ = 61.9 nM | bohrium.com |
| Quinoline–uracil hybrid | hCA IX | Kᵢ = 0.019 µM | researchgate.net |
| Quinoline–uracil hybrid | hCA XII | Kᵢ = 0.009 µM | researchgate.net |
| Quinazoline Schiff's base | hCA IX | Kᵢ = 10.5–99.6 nM | jst.go.jp |
| Quinazoline Schiff's base | hCA XII | Kᵢ = 5.4–25.5 nM | jst.go.jp |
| Thieno[3,2-d]pyrimidine derivative (GDC-0941) | PI3Kα | Potent inhibitor | nih.gov |
| Quinolin-2(1H)-one derivative | CDK5 | Potent inhibitor | cureffi.org |
Antivirulence and Antiprion Activities
Antivirulence: Targeting bacterial virulence without killing the bacteria (an anti-virulence strategy) is a promising approach to combat antibiotic resistance. tandfonline.com Quinoline derivatives have been identified as potent inhibitors of quorum sensing (QS), a bacterial communication system that controls virulence factor production. acs.org A series of quinoline-based inhibitors of the PqsR receptor in Pseudomonas aeruginosa effectively suppressed the production of virulence factors like pyocyanin (B1662382), elastase, and rhamnolipid, with one compound showing an IC50 of 20.22 μmol L⁻¹. acs.org Other hybrid compounds combining quinoline and anthranilic acid scaffolds also demonstrated significant inhibition of pyocyanin synthesis and biofilm formation in P. aeruginosa. jyoungpharm.orgwalshmedicalmedia.com Furthermore, indolo[3,2-b]quinoline derivatives have been shown to suppress the hemolytic activity of toxins produced by Aeromonas sobria and Staphylococcus aureus. scispace.com
Antiprion: Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrP). Several studies have shown that quinoline derivatives, including some antimalarials, possess significant antiprion activity. A screening of a library of quinoline derivatives identified compounds with antiprion activity in the nanomolar range in scrapie-infected neuroblastoma cells. acs.orgnih.gov The most active molecule had an EC50 of 50 nM. acs.orgnih.gov Specific compounds like 4-amino-7-chloroquinoline were found to significantly inhibit the aggregation of a prion peptide, making them promising candidates for further development. Interestingly, a similar structure-activity relationship was observed for the antiprion and antimalarial effects of these compounds, suggesting overlapping mechanisms of action. nih.gov
Antimalarial Activity
The quinoline core is historically significant in the fight against malaria, with quinine (B1679958) being the first effective treatment. Modern synthetic quinoline derivatives continue to be a major class of antimalarial drugs. Studies on 4-oxo-3-carboxyl quinolones and 4-methoxy quinolines have explored their activity against Plasmodium falciparum strains, with some derivatives showing potent EC50 values. The primary target for many of these compounds is believed to be the parasite's cytochrome bc1 complex. However, issues such as neurotoxicity and cross-resistance with existing drugs like mefloquine (B1676156) can limit the potential of some 4-quinolinecarbinolamines. acs.org Research has also investigated quinoline-like compounds as potential inhibitors of parasite-specific enzymes, such as lactate (B86563) dehydrogenase. bohrium.com The dual antimalarial and antiprion activity of many quinoline derivatives suggests a shared pharmacophore that is effective against both types of pathogens. nih.gov
Investigation of Other Enzyme Targets (e.g., Acetylcholinesterase, Adenosine (B11128) Receptors, FAD-dependent Oxidoreductase)
Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is the primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Numerous quinoline derivatives have been designed and synthesized as AChE inhibitors. New hybrids of 4-amino-2,3-polymethylene-quinoline have shown potent dual inhibition of both AChE and butyrylcholinesterase (BChE). tandfonline.com Theoretical docking studies have helped to elucidate the binding modes of these inhibitors within the active site of the AChE enzyme. Structure-activity relationship studies on β-carboline and quinoline alkaloids have indicated that substitutions at specific positions on the quinoline ring are critical for inhibitory potency against both AChE and BChE.
Adenosine Receptors: Adenosine receptors, particularly the A2A and A3 subtypes, are G protein-coupled receptors involved in various physiological processes, and their modulation is a target for various diseases. Heterocyclic compounds, including triazolo[1,5-c]quinazoline derivatives, have been identified as potent adenosine receptor antagonists. Modifications to the quinazoline scaffold have led to the development of selective antagonists for the human A3 adenosine receptor. Furthermore, 1H-imidazo-[4,5-c]quinolines have been reported as positive allosteric modulators of the A3 receptor, enhancing the action of natural agonists. scispace.com
FAD-dependent Oxidoreductase: Based on the conducted searches of publicly available scientific literature, there is currently no specific information detailing the investigation of this compound or its closely related derivatives as inhibitors of FAD-dependent oxidoreductases. This area appears to be less explored compared to the other enzyme targets discussed.
Structure Activity Relationships Sar and Structural Optimization
Correlation of Structural Modifications with Biological Potency
Structural modifications to the quinoline (B57606) scaffold have been shown to significantly impact biological potency in related compounds. Research into quinoline and quinolinone derivatives has established several key principles that are applicable to the optimization of 4-[(Oxolan-2-yl)methoxy]quinoline analogues. The potency of these compounds is often a result of a delicate balance of electronic and steric factors.
For instance, studies on combretastatin (B1194345) A-4 analogues with a quinoline ring have demonstrated that the type and position of substituents dramatically affect antiproliferative activity. The introduction of different functional groups can either enhance or diminish the compound's effectiveness against various cancer cell lines. mdpi.com Similarly, in the context of antimalarial agents, modifications to the 2-anilino quinazoline (B50416) scaffold, a related heterocyclic system, revealed that even minor changes, such as the replacement of a methoxy (B1213986) group with a halogen, could maintain potency while potentially improving the metabolic profile. acs.org
The following table summarizes general findings from related quinoline derivatives, illustrating how different substituents can modulate biological activity.
| Modification Type | Substituent Example | Position on Quinoline Ring | Observed Effect on Potency | Reference |
| Alkyl Substitution | Methyl (-CH₃) | 6-position | Impressive potency, comparable to standards in some assays. | mdpi.com |
| Alkyl Substitution | Methyl (-CH₃) | 7-position | Superior antiproliferative activity compared to other positions. | mdpi.com |
| Alkoxy Substitution | Methoxy (-OCH₃) | 7-position | More potent than the corresponding 6-methoxy analogue. | mdpi.com |
| Bulky Group | tert-Butyl | 7-position | Highly potent antiproliferative activity. | mdpi.com |
| Bulky Group | Benzyloxy | 7-position | Slightly reduced activity compared to the smaller tert-butyl group. | mdpi.com |
| Halogenation | Fluoro, Chloro | 4-position (on anilino sub.) | Retained potency compared to methoxy analogue. | acs.org |
These findings underscore the principle that modifications across the quinoline scaffold—including alkyl, alkoxy, and halogen substitutions—can be systematically correlated with changes in biological potency.
Role of the Quinoline Core Substituents on Activity
The quinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. mdpi.com Substituents on both the benzene (B151609) and pyridine (B92270) rings of the quinoline nucleus play a crucial role in defining the compound's activity and selectivity.
The electronic properties of substituents are critical. Electron-withdrawing groups, such as nitro groups, can reduce the electron density of the quinoline ring, which can facilitate certain chemical reactions and enhance biological effects. nih.gov Conversely, electron-donating groups can also modulate activity, depending on the specific biological target.
The position of the substituent is equally important. Studies have shown that moving a substituent from one position to another can lead to significant changes in potency. For example, in a series of quinoline analogues of combretastatin A-4, a methoxy group at the 7-position conferred greater potency than at the 6-position. mdpi.com This suggests that the 7-position may be involved in a more critical interaction with the target protein. Similarly, a methyl group at the 7-position showed superior activity compared to substitutions at the 6- or 8-positions in another series. mdpi.com
In the development of anticancer agents, various substitutions on the quinoline ring have been explored. For example, 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one demonstrated excellent activity against colon and lung cancer cell lines. mdpi.com This highlights the favorable role a methoxy group can play at the 6-position in certain structural contexts.
The following table details the influence of specific substituents on the quinoline core based on research into various quinoline derivatives.
| Substituent | Position | Influence on Activity | Reference |
| Methoxy (-OCH₃) | 6- and 7-positions | Generally enhances anticancer activities. | mdpi.com |
| Methoxy (-OCH₃) | 7-position | Often leads to higher potency than substitution at the 6-position. | mdpi.com |
| Methyl (-CH₃) | 2-position | Found to be more advantageous for antineoplastic activity than aryl groups. | mdpi.com |
| Nitro (-NO₂) | 5-position | Can activate adjacent groups (e.g., bromo) for nucleophilic substitution, allowing for further derivatization. | nih.gov |
| Halogens (Br) | Multiple | Highly brominated quinolines have shown significant antiproliferative effects. | nih.gov |
Influence of the Oxolan-2-ylmethoxy Moiety on Molecular Target Interaction
The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, potentially forming crucial interactions with amino acid residues in a protein's binding pocket. The flexible nature of this side chain may allow the molecule to adopt an optimal conformation for binding to its target.
Furthermore, this moiety can impact the compound's pharmacokinetic properties. The presence of the cyclic ether may influence metabolic stability, potentially protecting the molecule from rapid degradation in the body. ontosight.ai The linkage via a methoxy bridge connects the flexible oxolane group to the rigid quinoline core, a combination that can be advantageous for achieving potent and specific biological activity.
Stereochemical Considerations in Structure-Activity Relationships
The oxolan-2-ylmethoxy group contains a chiral center at the 2-position of the oxolane ring. This means that this compound can exist as two different enantiomers (R and S). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.
One enantiomer may fit perfectly into a specific binding site on a target protein, while the other may bind with lower affinity or not at all. In some cases, one enantiomer produces the desired therapeutic effect, while the other is inactive or may even cause undesirable side effects.
For example, in a related quinazoline phosphonate (B1237965) compound, the synthesis was specifically controlled to produce the (S)-enantiomer, highlighting the recognized importance of chirality in the development of modern therapeutics. Therefore, for this compound, it is crucial to synthesize and test each enantiomer separately to determine their individual contributions to biological activity. This stereochemical specificity is a critical aspect of SAR that can guide the development of more potent and safer therapeutic agents.
Rational Design Strategies for Enhanced Activity and Selectivity
Rational drug design involves the use of structural information to create more effective and selective drugs. nih.gov For this compound, several strategies can be employed to enhance its therapeutic potential.
SAR-Guided Optimization: The SAR data from existing quinoline derivatives provides a roadmap for modification. For example, based on findings that a 7-methoxy group is often more potent than a 6-methoxy group, one could synthesize and test 7-substituted analogues of the target compound. mdpi.com Similarly, exploring small alkyl groups at the 2-position of the quinoline ring could be a fruitful avenue. mdpi.com
Computational Modeling: Techniques like molecular docking can be used to predict how analogues of this compound might bind to specific biological targets, such as protein kinases or tubulin. mdpi.com These computational studies can help prioritize which derivatives to synthesize, saving time and resources. nih.gov
Addressing Metabolic Liabilities: If a particular part of the molecule is found to be a site of rapid metabolic breakdown, it can be modified. For instance, if the 4-methoxy group on an aniline (B41778) substituent of a related compound was found to be metabolically labile, it was successfully replaced with a halogen to improve stability without losing potency. acs.org This same principle could be applied to the quinoline core or the side chain of the title compound.
Stereoselective Synthesis: As discussed, synthesizing and evaluating the individual R and S enantiomers is a key strategy. Once the more active enantiomer is identified, synthetic routes can be optimized to produce it exclusively, leading to a more potent and specific drug candidate.
By integrating these rational design strategies, researchers can systematically optimize the structure of this compound to enhance its biological activity and selectivity for its intended molecular target.
Conclusion and Future Perspectives
Summary of Key Academic Findings on 4-[(Oxolan-2-yl)methoxy]quinoline and its Analogs
Direct academic research on this compound is notably scarce in published literature. However, knowledge of its constituent parts allows for well-founded inferences. The core structure is a 4-alkoxyquinoline. The synthesis of such ethers is commonly achieved via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide. wikipedia.orgbyjus.com This reaction typically involves deprotonating a 4-hydroxyquinoline (B1666331) with a base and reacting it with an alkyl halide, in this case, a derivative of (tetrahydrofuran-2-yl)methanol, such as (tetrahydrofuran-2-yl)methyl methanesulfonate. wikipedia.orgresearchgate.net The reaction is generally conducted at temperatures between 50-100°C. byjus.com
The tetrahydrofuran (B95107) (THF) ring, also known as an oxolane, is a prevalent motif in a wide range of biologically active natural products and FDA-approved drugs. researchgate.net Its inclusion in a molecule can influence pharmacokinetic properties. For instance, the ether oxygen in a THF ring can act as a hydrogen bond acceptor, potentially enhancing binding to biological targets. nih.gov Analogs containing the quinoline (B57606) scaffold have been extensively studied and show a wide range of pharmacological activities, including anticancer, anti-HIV, and antimicrobial properties. nih.govrsc.orgmdpi.com For example, certain 2-amino-4-oxy-diarylquinolines have been investigated as non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.govthieme-connect.com
Identification of Critical Research Gaps
The most significant research gap is the near-total absence of published data for this compound itself. The following specific areas are critically underdeveloped:
Validated Synthesis and Characterization: While a synthetic route like the Williamson ether synthesis can be proposed, no optimized and validated protocol has been published. wikipedia.org Comprehensive characterization data (NMR, MS, IR, etc.) are not publicly available in the academic literature.
Biological Activity Screening: The compound has not been systematically screened for any biological activities. Its potential in areas where quinolines excel—such as anticancer, antimicrobial, or anti-inflammatory applications—remains entirely unexplored. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: Without synthesized analogs, no SAR studies exist. It is unknown how modifications to either the quinoline or the oxolane ring would impact biological activity.
Computational and Pharmacokinetic Data: There are no published molecular docking studies, metabolic stability assays, or other in silico or in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for this specific molecule.
Outlook for Advanced Synthetic Methodologies
Future synthesis of this compound and its derivatives could move beyond traditional batch reactions to more efficient and sustainable methods.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is a powerful tool known to decrease reaction times, improve yields, and enhance the purity of final compounds. acs.org Applying microwave irradiation to the Williamson ether synthesis could significantly shorten the required 1-8 hour reaction time and potentially improve yields. byjus.com This method has been successfully used to generate various quinoline derivatives rapidly. researchgate.netnih.gov
Continuous Flow Chemistry: Flow chemistry offers superior safety, scalability, and efficiency compared to batch methods. researchgate.net Continuous-flow reactors have been successfully employed for various quinoline syntheses, including Friedländer and Skraup reactions, and can be scaled from milligrams to kilograms. researchgate.netthieme-connect.deresearchgate.net A flow process for the etherification step could enable rapid optimization of reaction parameters and facilitate large-scale production for extensive biological screening.
Prospects for Further Computational and In Vitro Biological Characterization
To address the current knowledge void, a systematic evaluation of this compound is essential.
Computational Studies: The first step should involve in silico analysis. Molecular docking studies can predict the binding affinity of the compound against a wide array of biological targets, such as EGFR/HER-2 for cancer, HIV-1 reverse transcriptase, or bacterial enzymes. rsc.orgnih.govbohrium.com Such studies have successfully guided the synthesis of other 4-oxy-quinoline derivatives. mdpi.comnih.gov Density Functional Theory (DFT) studies could elucidate the molecule's electronic properties and reactivity. mdpi.com
In Vitro Biological Screening: Following computational work, the synthesized compound should be subjected to a broad panel of in vitro assays. Initial screening could include anti-proliferative assays against various cancer cell lines (e.g., PC-3, MCF-7, A549), antimicrobial assays against representative bacterial and fungal strains, and anti-inflammatory assays. nih.govresearchgate.netbohrium.com Based on these initial results, more specific mechanism-of-action studies, such as kinase inhibition assays or cell cycle analysis by flow cytometry, can be undertaken. nih.govresearchgate.net
Potential for Derivatization into Novel Bioactive Scaffolds
The true potential of this compound lies in its use as a scaffold for creating diverse chemical libraries. The structure offers multiple points for modification.
Quinoline Ring Substitution: The quinoline ring can be functionalized at various positions. The C2, C5, C6, and C8 positions are common sites for introducing substituents to modulate activity. thieme-connect.denih.govacs.org For example, adding electron-withdrawing or donating groups can alter the electronic properties and binding interactions. Palladium-catalyzed cross-coupling reactions are a powerful tool for C-H arylation, particularly at the C8 position, which can be a key vector for exploring new chemical space. acs.org
Oxolane Ring Modification: The tetrahydrofuran moiety can be modified or replaced entirely. Bioisosteric replacement is a common strategy in drug design to improve potency or pharmacokinetic properties. nih.govajptr.com The THF ring could be replaced with other cyclic ethers (e.g., tetrahydropyran), acyclic ethers, or different heterocyclic systems like thiophene (B33073) or triazoles to explore their impact on biological activity. nih.govnih.gov Such modifications can alter lipophilicity, hydrogen bonding capacity, and metabolic stability. drughunter.com
This systematic approach of synthesis, computational analysis, biological screening, and derivatization could establish this compound as a valuable new scaffold in medicinal chemistry.
Q & A
Q. What are the typical synthetic strategies for preparing 4-[(Oxolan-2-yl)methoxy]quinoline?
Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions to introduce the oxolanyl methoxy group. For example:
- Nucleophilic Aromatic Substitution : Reacting 4-chloroquinoline with (oxolan-2-yl)methanol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .
- Mitsunobu Reaction : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxyl-containing quinoline precursors with oxolanyl alcohols .
Q. Which spectroscopic techniques are commonly employed to characterize this compound derivatives?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., oxolanyl methoxy protons at δ 3.5–4.2 ppm, quinoline aromatic protons at δ 7.3–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 202–477 depending on substituents) .
- Elemental Analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .
Q. Example NMR Data :
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Oxolanyl -OCH₂- | 3.51–4.05 | Multiplet | |
| Quinoline C8-H | 8.28 | Singlet |
Q. What are the key challenges in isolating this compound during synthesis?
Answer:
- Byproduct Formation : Competing reactions (e.g., over-alkylation) require optimized stoichiometry and temperature control .
- Purification : Silica gel chromatography is often needed to separate regioisomers or unreacted starting materials. Reverse-phase HPLC may resolve polar impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Answer:
- Solvent Selection : DMSO enhances nucleophilicity of oxolanyl alcohols but may increase side reactions; THF or acetonitrile balances reactivity and selectivity .
- Catalyst Use : Adding catalytic Pd(OAc)₂ in coupling reactions improves efficiency (yield increases by 10–15%) .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours with comparable yields .
Q. What methodologies are effective in resolving contradictory NMR data for complex quinoline derivatives?
Answer:
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon connectivities (e.g., distinguishing oxolanyl vs. quinoline methoxy groups) .
- Variable Temperature NMR : Resolves overlapping peaks by altering sample temperature to shift dynamic equilibria .
- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX software) provides definitive structural confirmation .
Q. How should researchers design biological activity studies for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
